3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
CAS No.: 185202-51-1
Cat. No.: VC4499822
Molecular Formula: C6H5N3OS2
Molecular Weight: 199.25
* For research use only. Not for human or veterinary use.
![3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one - 185202-51-1](/images/structure/VC4499822.png)
Specification
CAS No. | 185202-51-1 |
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Molecular Formula | C6H5N3OS2 |
Molecular Weight | 199.25 |
IUPAC Name | 3-amino-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C6H5N3OS2/c7-9-5(10)3-1-2-12-4(3)8-6(9)11/h1-2H,7H2,(H,8,11) |
Standard InChI Key | FCSOFUMBAJHQPS-UHFFFAOYSA-N |
SMILES | C1=CSC2=C1C(=O)N(C(=S)N2)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the thieno[2,3-d]pyrimidine family, featuring a bicyclic system with a thiophene ring fused to a pyrimidinone moiety. Key structural attributes include:
Crystallographic studies of analogous thienopyrimidines reveal planar fused-ring systems stabilized by intramolecular hydrogen bonding. For example, single-crystal X-ray analysis of related derivatives confirms sulfur and nitrogen atoms participate in non-covalent interactions critical for molecular packing .
Synthetic Methodologies
Cyclocondensation Reactions
The most common route involves cyclization of 3-aminothiophene-2-carboxylates with isothiocyanates. For instance, heating methyl 3-aminothiophene-2-carboxylate with aryl isothiocyanates in acetonitrile yields 3-substituted-2-thioxo derivatives . Microwave irradiation has been employed to enhance reaction efficiency, reducing synthesis times from hours to minutes while improving yields (e.g., 72–91% under optimized conditions) .
Representative Synthesis
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Starting material: Methyl 3-aminothiophene-2-carboxylate.
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Reagent: Phenyl isothiocyanate.
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Conditions: Reflux in acetonitrile with K₂CO₃ (15 h).
Post-Synthetic Modifications
Alkylation and acylation at the 3-amino or 2-thioxo groups enable diversification:
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S-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) converts the 2-thioxo group to 2-alkylthio derivatives, altering electronic properties .
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Amino group functionalization: Condensation with aldehydes or ketones forms Schiff bases, expanding pharmacological potential .
Pharmacological Activities
Anti-Inflammatory and Analgesic Effects
Derivatives exhibit significant COX-2 inhibition, a key target in inflammation. Docking studies reveal high affinity (-8.2 to -9.1 kcal/mol) for COX-2’s active site, mediated by interactions with Arg-120, Tyr-355, and Ser-530 . In murine models, select compounds demonstrated:
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Edema reduction: 58–67% (vs. 65% for diclofenac).
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Analgesic efficacy: 60–72% writhing inhibition (vs. 75% for indomethacin) .
Enzyme Stabilization
The compound’s derivatives act as pharmacological chaperones for phenylalanine hydroxylase (PAH), a enzyme deficient in phenylketonuria (PKU). For example, 5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo derivatives stabilize mutant PAH by 30–40%, offering therapeutic potential .
Anticancer Activity
Thienopyrimidines inhibit kinases involved in tumor progression. While direct data on this compound is limited, structural analogs show IC₅₀ values of 0.8–2.4 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines .
Structure-Activity Relationships (SAR)
Critical substituents influencing bioactivity include:
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Position 3: Amino groups enhance solubility and hydrogen-bonding capacity. Bulky aryl substitutions (e.g., quinolinyl) improve PAH stabilization .
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Position 2: Thioxo groups are essential for COX-2 binding; conversion to alkylthio reduces activity .
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Position 5/6: Methyl groups increase metabolic stability, as seen in 5,6-dimethyl derivatives with prolonged half-lives .
Table 1. Impact of Substituents on Biological Activity
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